molecular formula C18H11ClN2O3 B2470826 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 551921-28-9

2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2470826
CAS No.: 551921-28-9
M. Wt: 338.75
InChI Key: WFZHMNZNALTBBV-UHFFFAOYSA-N
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Description

2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes an isoxazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form 2-chlorobenzaldoxime, which is then cyclized to produce the isoxazole ring. This intermediate is then reacted with phthalic anhydride under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure reactions, the use of catalysts, and continuous flow reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(2-bromophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione
  • 2-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione
  • 2-{[3-(2-methylphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione

Uniqueness

What sets 2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its interaction with certain molecular targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3/c19-15-8-4-3-7-14(15)16-9-11(24-20-16)10-21-17(22)12-5-1-2-6-13(12)18(21)23/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZHMNZNALTBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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